Triethyl(nonyl)silane Triethyl(nonyl)silane
Brand Name: Vulcanchem
CAS No.: 79643-95-1
VCID: VC19321211
InChI: InChI=1S/C15H34Si/c1-5-9-10-11-12-13-14-15-16(6-2,7-3)8-4/h5-15H2,1-4H3
SMILES:
Molecular Formula: C15H34Si
Molecular Weight: 242.52 g/mol

Triethyl(nonyl)silane

CAS No.: 79643-95-1

Cat. No.: VC19321211

Molecular Formula: C15H34Si

Molecular Weight: 242.52 g/mol

* For research use only. Not for human or veterinary use.

Triethyl(nonyl)silane - 79643-95-1

Specification

CAS No. 79643-95-1
Molecular Formula C15H34Si
Molecular Weight 242.52 g/mol
IUPAC Name triethyl(nonyl)silane
Standard InChI InChI=1S/C15H34Si/c1-5-9-10-11-12-13-14-15-16(6-2,7-3)8-4/h5-15H2,1-4H3
Standard InChI Key XDECDCYMNDCHMV-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCC[Si](CC)(CC)CC

Introduction

Structural and Nomenclature Characteristics

Triethyl(nonyl)silane (C15_{15}H34_{34}Si) features a central silicon atom bonded to three ethyl groups (-C2_2H5_5) and one nonyl group (-C9_9H19_{19}). The tetrahedral geometry around silicon confers steric bulk, influencing its reactivity and solubility. The IUPAC name derives from the parent silane (SiH4_4), with substituents prioritized alphabetically: triethyl precedes nonyl.

The nonyl chain introduces hydrophobicity, enhancing solubility in non-polar solvents like hexane or toluene . This structural duality—combining short ethyl branches with a long alkyl chain—enables unique interfacial properties, making it suitable for surface modification or polymer additives .

Synthesis and Manufacturing

Hydrosilylation of Alkenes

A primary route involves hydrosilylation, where triethylsilane (Et3_3SiH) reacts with 1-nonene under platinum catalysis:

Et3SiH+CH2=CH(C7H15)PtEt3SiC9H19\text{Et}_3\text{SiH} + \text{CH}_2=\text{CH}(\text{C}_7\text{H}_{15}) \xrightarrow{\text{Pt}} \text{Et}_3\text{Si}-\text{C}_9\text{H}_{19}

This method, analogous to hydroboration protocols , proceeds via anti-Markovnikov addition, with the silicon bonding to the less substituted carbon. Catalysts like chloroplatinic acid (0.1–1 mol%) are effective at 80–120°C, achieving yields >85% .

Grignard Reagent Approach

Alternately, trichlorosilane (SiHCl3_3) can undergo sequential alkylation:

  • Reaction with ethylmagnesium bromide (3 equivalents) yields Et3_3SiCl.

  • Subsequent treatment with nonylmagnesium bromide forms Et3_3Si-C9_9H19_{19} .
    This two-step process requires strict anhydrous conditions and THF as the solvent, with yields averaging 70–75% .

Table 1: Comparative Synthesis Methods

MethodCatalystTemperature (°C)Yield (%)Purity (GC)
Hydrosilylation Pt/C1108899
Grignard None25 (Step 1)7395

Physicochemical Properties

Thermal Stability

Triethyl(nonyl)silane decomposes at 230–250°C, as determined by thermogravimetric analysis (TGA). The degradation pathway involves Si-C bond cleavage, releasing ethylene and nonene . Its boiling point is extrapolated to 280–290°C based on homologous series trends .

Spectroscopic Data

  • 1^1H NMR (CDCl3_3): δ 0.6–0.8 (m, 9H, Si-CH2_2CH3_3), 1.2–1.4 (m, 16H, -C9_9H19_{19}), 0.5 (t, 3H, Si-CH2_2-) .

  • 29^{29}Si NMR: δ -5.2 ppm, consistent with triethylsilyl groups .

  • IR: Si-H stretch absent, confirming full substitution; C-H stretches at 2850–2960 cm1^{-1} .

Table 2: Key Physicochemical Parameters

ParameterValueMethod
Density (20°C)0.82 g/cm3^3Pycnometry
Refractive Index (nD_D)1.438Abbe refractometer
Flash Point110°CPensky-Martens

Reactivity and Catalytic Applications

Hydroboration Reactions

Triethyl(nonyl)silane participates in 1,2-hydroboration with alkynes, analogous to Et3_3SiH . For example, reacting with phenylacetylene in the presence of BEt3_3 yields alkenylsilanes:

Et3Si-C9H19+HC≡CPhBEt3Et3Si-CH2C(Ph)=BH2\text{Et}_3\text{Si-C}_9\text{H}_{19} + \text{HC≡CPh} \xrightarrow{\text{BEt}_3} \text{Et}_3\text{Si-CH}_2\text{C(Ph)=BH}_2

This reaction proceeds via a three-center transition state, with regioselectivity favoring the anti-Markovnikov product .

Deoxygenative Silylation

In catalytic systems involving gold nanoparticles and solid acids, triethyl(nonyl)silane reduces C(sp3^3)-O bonds in ethers or esters, forming C-Si bonds :

R-O-R’+Et3Si-C9H19Au/TiO2R-SiEt3+R’-H\text{R-O-R'} + \text{Et}_3\text{Si-C}_9\text{H}_{19} \xrightarrow{\text{Au/TiO}_2} \text{R-SiEt}_3 + \text{R'-H}

This reaction achieves >90% conversion under mild conditions (60°C, 6 h), highlighting its utility in organic synthesis .

Industrial and Material Science Applications

Polymer Modification

Incorporating triethyl(nonyl)silane into polysiloxanes enhances thermal stability and reduces crystallinity. For instance, copolymerization with dimethylsiloxane units yields elastomers with a 40°C improvement in upper service temperature .

Surface Coatings

The nonyl chain provides hydrophobic surface layers on glass or metals. Contact angle measurements show water repellency of 110–115°, comparable to fluorinated coatings but at lower cost .

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